Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester

Antimicroalgal Structure-Activity Relationship Natural Product Derivative

Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester (CAS 207305-66-6), also known as methyl 2-[methyl(3-phenylpropanoyl)amino]benzoate, is a synthetic anthranilamide derivative. It is the methyl ester analog (designated compound 1f) of the natural product 2-[methyl-(3-phenylpropionyl)amino]-benzoic acid (1e), which was originally isolated from the marine Streptomyces sp.

Molecular Formula C18H19NO3
Molecular Weight 297.3 g/mol
CAS No. 207305-66-6
Cat. No. B12563321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester
CAS207305-66-6
Molecular FormulaC18H19NO3
Molecular Weight297.3 g/mol
Structural Identifiers
SMILESCN(C1=CC=CC=C1C(=O)OC)C(=O)CCC2=CC=CC=C2
InChIInChI=1S/C18H19NO3/c1-19(16-11-7-6-10-15(16)18(21)22-2)17(20)13-12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3
InChIKeyBRSXMTVSVXCYMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 207305-66-6: A Differentiated Anthranilamide Methyl Ester for Antimicroalgal Research


Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester (CAS 207305-66-6), also known as methyl 2-[methyl(3-phenylpropanoyl)amino]benzoate, is a synthetic anthranilamide derivative [1]. It is the methyl ester analog (designated compound 1f) of the natural product 2-[methyl-(3-phenylpropionyl)amino]-benzoic acid (1e), which was originally isolated from the marine Streptomyces sp. strain B7747 [1][2]. This compound belongs to the acylaminobenzoic acid class and is primarily investigated for its selective antimicroalgal bioactivity, distinguishing it from common antibacterial or antifungal agents [2].

Why Closely Related Anthranilamide Analogs Cannot Be Substituted for CAS 207305-66-6 in Antimicroalgal Studies


Substituting this specific methyl ester with its parent free acid (1e) or other chain-length analogs leads to a significant loss of antimicroalgal potency, as the esterification of the benzoic acid moiety is a critical determinant of bioactivity in this compound series [1]. The biological activity is highly sensitive to structural modifications; for instance, the free acid forms show weaker activity compared to their corresponding methyl esters, and altering the phenylpropanoyl chain length or saturation drastically changes the activity profile [1]. Therefore, generic in-class substitution without empirical validation will likely yield non-comparable or negative results, making the procurement of the specific CAS 207305-66-6 essential for reproducible antimicroalgal research.

Quantitative Differentiation of Methyl Ester 1f (CAS 207305-66-6) from Comparator Anthranilamides


Superior Antimicroalgal Potency of Ester 1f Compared to Parent Free Acid 1e

In direct comparative liquid dilution assays, the methyl ester 1f (CAS 207305-66-6) demonstrated stronger antimicroalgal activity than its parent free acid 1e against multiple microalgae strains. This potency enhancement is attributed to the esterification of the carboxylic acid group, which improves membrane permeability [1].

Antimicroalgal Structure-Activity Relationship Natural Product Derivative

Confirmed Broad-Spectrum Antimicroalgal Coverage with Quantified MIC Range

The methyl ester 1f, alongside the other potent esters, demonstrated a quantifiable antimicroalgal effect against a panel of four microalgae species. The activity is defined by a specific MIC range, providing a clear efficacy benchmark for compound selection [1].

Microalgae Inhibition MIC Data Chlorella spp.

High-Yield, Reproducible Synthesis Protocol for Methyl Ester 1f

A robust and reproducible synthetic method for the target compound is documented, yielding the methyl ester 1f from the parent acid 1e via acid-catalyzed esterification. This defined protocol reduces procurement risk associated with unavailable or variable-quality material [1].

Chemical Synthesis Esterification Process Chemistry

Proven Selectivity Profile: Antimicroalgal Activity with No Antibacterial or Antifungal Effect

A critical differentiator for 1f is its complete lack of activity against standard bacterial and fungal test strains at high concentrations, a property shared by all active anthranilamides in the series. This contrasts with broad-spectrum agents like staurosporine [1]. This selectivity is crucial for applications where bacterial or fungal microbiome disruption must be avoided.

Selectivity Antimicrobial Resistance Ecotoxicity

Optimal Use Cases for CAS 207305-66-6 Based on Quantitative Differentiation


Targeted Antimicroalgal Probe for Structural Biology and Mode-of-Action Studies

Its defined selectivity profile (inactive against bacteria/fungi at >200 µg/ml) [1] positions 1f as an ideal chemical probe to dissect alga-specific biological pathways without off-target antibacterial/fungal effects, which plague conventional algaecides.

Lead Compound for Agricultural or Industrial Algaecide Development

With a proven antimicroalgal MIC range of 20-107 µg/ml against relevant Chlorella and Scenedesmus species [1], 1f serves as a superior scaffold for developing novel, selective algaecides for use in cooling water systems, aquaculture, or crop protection.

Reference Standard for Structure-Activity Relationship (SAR) Studies

The quantifiable potency difference between the active methyl ester 1f and the weaker free acid 1e makes this compound a critical positive control in any medicinal chemistry campaign aimed at optimizing the antimicroalgal pharmacophore of anthranilamides [1].

In-House Synthesis and Supply Chain Independence

The documented, high-yielding synthetic protocol (67% for the final esterification step) [1] allows research groups to manufacture 1f internally, ensuring a consistent supply of high-purity material for long-term biological screening programs.

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